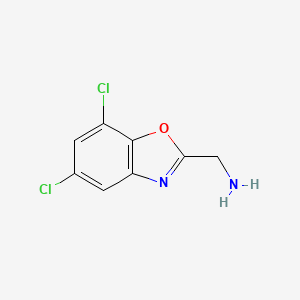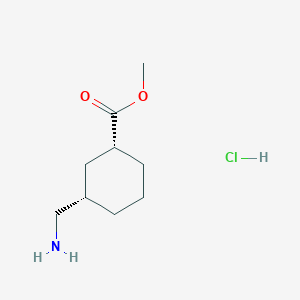![molecular formula C13H20FN5 B11731383 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731383.png)
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with fluoroethyl and isopropyl groups, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include pyrazole carboxylic acids and their derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include pyrazole alcohols.
Substitution: The compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides and acyl chlorides. The major products formed from substitution reactions include alkylated and acylated pyrazole derivatives.
科学的研究の応用
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate the biological activity of pyrazole derivatives.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA and RNA, affecting gene expression and cell proliferation.
類似化合物との比較
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Another precursor in the synthesis, this compound also shares similar structural features.
Pyrazole derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H20FN5 |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
1-[1-(2-fluoroethyl)pyrazol-4-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-11(2)19-10-13(8-17-19)6-15-5-12-7-16-18(9-12)4-3-14/h7-11,15H,3-6H2,1-2H3 |
InChIキー |
PQVNLCDLEFSUJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)CNCC2=CN(N=C2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731300.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731314.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)


![6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731356.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11731361.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731375.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
